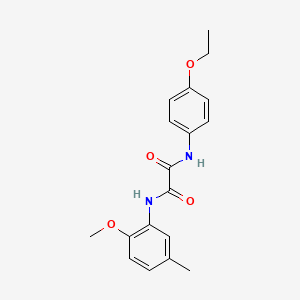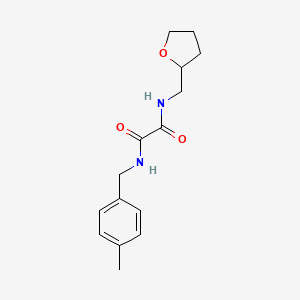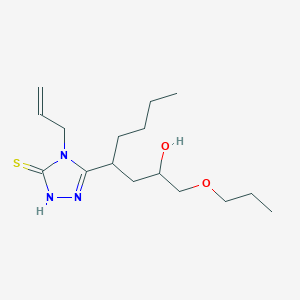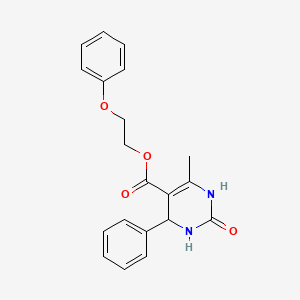![molecular formula C23H27N3O B5251482 1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea](/img/structure/B5251482.png)
1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea is a complex organic compound that features a unique structure combining adamantane, pyridine, and urea moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea typically involves multi-step organic reactions. One common method starts with the preparation of the adamantane derivative, followed by the introduction of the pyridine and urea groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on the desired scale and efficiency. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
- 1,4-Bis(1-adamantyl)-1,4-butanediol
- Amantadine
- Rimantadine
Uniqueness
1-[3-(4-Methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea stands out due to its combination of adamantane, pyridine, and urea moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the pyridine ring may enhance its binding affinity to certain biological targets, while the adamantane moiety can improve its stability and lipophilicity.
属性
IUPAC Name |
1-[3-(4-methylphenyl)-1-adamantyl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-5-7-19(8-6-16)22-11-17-10-18(12-22)14-23(13-17,15-22)26-21(27)25-20-4-2-3-9-24-20/h2-9,17-18H,10-15H2,1H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKUBOFVPYLIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5251401.png)

![1-(2-fluorobenzyl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5251410.png)
![ethyl N-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-N-methylglycinate](/img/structure/B5251414.png)

![isopropyl 7-(3,4-diethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5251446.png)
![9-methyl-3-(4-nitrobenzylidene)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5251453.png)

![4-[(4-nitrophenyl)sulfonyl]-4-phenyl-2-butanone](/img/structure/B5251477.png)
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-phenylbenzamide hydrochloride](/img/structure/B5251484.png)
![1-(4-methylspiro[3,4-dihydroquinoline-2,1'-cyclohexane]-1-yl)ethanone](/img/structure/B5251486.png)

![1-(4-methoxybenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5251492.png)
![N-[(3-chlorophenyl)-phenylmethyl]-2,2,2-trifluoroacetamide](/img/structure/B5251499.png)
